AZD6738

Overview

Description

AZD6738 (ceralasertib) is a potent, selective, orally bioavailable inhibitor of ataxia telangiectasia and Rad3-related (ATR) kinase, a critical regulator of DNA damage response (DDR) pathways. Developed by AstraZeneca, this compound emerged as an optimized analog of the earlier ATR inhibitor AZ20, addressing limitations such as poor aqueous solubility and CYP3A4 time-dependent inhibition . Preclinically, this compound demonstrates robust antitumor activity in models with DDR deficiencies (e.g., ATM or p53 loss) and synergizes with chemotherapy, radiation, and PARP inhibitors . It is currently under evaluation in multiple Phase I/II trials for solid and hematologic malignancies .

Chemical Reactions Analysis

AZD6738 undergoes several types of chemical reactions, primarily focusing on its interaction with ATR kinase. The compound is known to inhibit ATR activity by blocking the downstream phosphorylation of CHK1. This inhibition leads to the activation of ATM-dependent signaling and the induction of DNA damage markers such as γH2AX . Common reagents and conditions used in these reactions include various kinase inhibitors and DNA-damaging agents. The major products formed from these reactions are phosphorylated proteins and DNA damage markers .

Scientific Research Applications

Preclinical Studies

- Cell Line Sensitivity : In vitro studies demonstrated that AZD6738 inhibited the proliferation of various solid and hematological cancer cell lines. Monotherapy showed an IC50 of less than 1 µM in 73 out of 197 tested lines. Enhanced sensitivity was noted in cell lines with ATM deficiencies .

- Combination Therapies : this compound has shown synergistic effects when combined with traditional chemotherapy agents (e.g., cisplatin, carboplatin) and radiotherapy. In xenograft models, it significantly improved anti-tumor activity when used alongside these treatments compared to monotherapy .

- Immunotherapy Enhancement : Preclinical findings indicated that this compound could enhance the immune response against tumors. It increased CD8+ T cell infiltration and activation in tumor microenvironments when combined with radiotherapy and immune checkpoint inhibitors .

Clinical Trials Overview

This compound is currently undergoing various clinical trials assessing its safety and efficacy in combination with other therapies:

- Phase II Studies : A trial combining this compound with durvalumab (an anti-PD-L1 antibody) showed promising results in patients with advanced malignancies, indicating an overall response rate of 31% and disease control rate of 63% .

- Combination with Chemotherapy : In a study involving patients with advanced solid tumors, this compound was administered alongside paclitaxel, demonstrating manageable toxicity and evidence of antitumor activity .

- Triple Therapy Approaches : Research suggests that combining this compound with radiotherapy and anti-PD-L1 therapy yields superior outcomes compared to standard radioimmunotherapy alone, enhancing both immunologic memory and overall survival rates in animal models .

Table 1: Summary of Preclinical Findings

Table 2: Clinical Trial Outcomes

Mechanism of Action

AZD6738 exerts its effects by selectively inhibiting ATR kinase activity. ATR kinase is a crucial sensor for detecting DNA damage and activating the DNA damage checkpoint. By inhibiting ATR, this compound blocks the downstream phosphorylation of CHK1, leading to the activation of ATM-dependent signaling pathways and the induction of DNA damage markers such as γH2AX . This inhibition disrupts the DNA damage response, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar ATR Inhibitors

Structural and Pharmacological Profiles

Key Compounds : AZD6738, AZ20 (predecessor), VX-970 (M6620), BAY1895344, and VE-822.

Key Findings :

- This compound’s structural refinements over AZ20 enable superior pharmacokinetics and reduced drug-drug interactions .

- Unlike VX-970 (IV-only), this compound’s oral bioavailability facilitates outpatient dosing .

- Brain penetration: this compound achieves concentrations exceeding IC₅₀ in brain tissue (480 nM), a critical advantage for glioblastoma over NVP-BEZ235 .

Biomarker-Driven Efficacy

This compound exhibits synthetic lethality in tumors with:

- ATM deficiency : Enhanced cytotoxicity in ATM-deficient gastric (SNU-601) and lung (NCI-H23) cancer models .

- CCNE1 amplification : Elevated replication stress sensitizes ovarian and breast cancers to this compound .

- HRD (Homologous Recombination Deficiency): Synergy with PARP inhibitors (e.g., olaparib) in ATM-deficient PDX models (tumor regression vs. stasis with monotherapies) .

Comparative Sensitivity :

- This compound’s GI₅₀ values are lower in ATM-defective (median = 0.7 µM) vs. ATM-proficient (median = 2.5 µM) models .

- In contrast, VX-970 shows broader activity independent of ATM status but requires combination therapies for durable responses .

Combination Therapy Profiles

Toxicity and Dosing Schedules

- This compound : Intermittent schedules (e.g., 7 days on/21 off or 2 days on/2 off) improve tolerability. Weight loss and hematologic effects are manageable .

- VX-970 : Myelosuppression limits prolonged use; requires IV administration .

- BAY1895344 : Similar toxicity profile but less data on flexible dosing .

Properties

CAS No. |

1352226-88-0 |

|---|---|

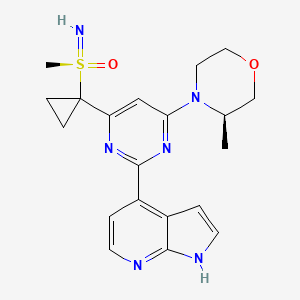

Molecular Formula |

C20H24N6O2S |

Molecular Weight |

412.5 g/mol |

IUPAC Name |

imino-methyl-[1-[6-(3-methylmorpholin-4-yl)-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl]cyclopropyl]-oxo-λ6-sulfane |

InChI |

InChI=1S/C20H24N6O2S/c1-13-12-28-10-9-26(13)17-11-16(20(5-6-20)29(2,21)27)24-19(25-17)15-4-8-23-18-14(15)3-7-22-18/h3-4,7-8,11,13,21H,5-6,9-10,12H2,1-2H3,(H,22,23)/t13?,29-/m1/s1 |

InChI Key |

OHUHVTCQTUDPIJ-GFVSTMSQSA-N |

SMILES |

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=N)(=O)C)C4=C5C=CNC5=NC=C4 |

Isomeric SMILES |

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)[S@](=N)(=O)C)C4=C5C=CNC5=NC=C4 |

Canonical SMILES |

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=N)(=O)C)C4=C5C=CNC5=NC=C4 |

Appearance |

white solid powder |

Purity |

> 98% |

Synonyms |

AZD6738; AZD-6738; 4-[4-[1-[[S(R)]-S-methylsulfonimidoyl]cyclopropyl]-6-[(3R)-3-methyl-4-morpholinyl]-2-pyrimidinyl]-1H-pyrrolo[2,3-b]pyridine; Ceralasertib |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.